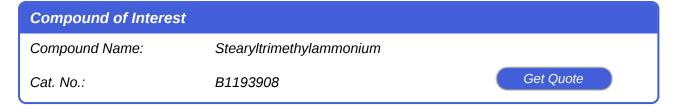


Solubility of Stearyltrimethylammonium Chloride (STAC): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **stearyltrimethylammonium** chloride (STAC) in aqueous and organic media. STAC, a quaternary ammonium compound, is a cationic surfactant widely utilized in cosmetics, drug delivery systems, and as an antiseptic agent. A thorough understanding of its solubility is critical for formulation development, optimizing efficacy, and ensuring product stability.

Data Presentation: Solubility of STAC

The solubility of **stearyltrimethylammonium** chloride is dictated by its amphiphilic nature, possessing a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group. This structure leads to complex solubility behavior, particularly in aqueous solutions where it can form micelles.



Solvent	Temperature (°C)	Solubility	Notes
Water	25	1.759 mg/L	This value likely represents the solubility of individual STAC molecules (monomers) before micelle formation.
Water	25	49 mg/L (at pH 7)	This value is reported as the Critical Micelle Concentration (CMC). Above this concentration, STAC monomers aggregate to form micelles, leading to a significant increase in apparent solubility.
Ethanol	25	Soluble	Quantitative data is not readily available in the cited literature. As a polar protic solvent, ethanol is expected to be a good solvent for STAC.[1]
Methanol	25	Soluble	Quantitative data is not readily available in the cited literature. Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate STAC.
Acetone	25	Soluble	Quantitative data is not readily available in the cited literature.



			Acetone, a polar aprotic solvent, is also reported to dissolve STAC.
Isopropanol	25	Soluble	Quantitative data is not readily available in the cited literature.

Note on Aqueous Solubility Discrepancy: The significant difference between the two reported aqueous solubility values at the same temperature highlights the importance of the critical micelle concentration (CMC) for surfactants. The lower value (1.759 mg/L) likely represents the true solubility of the STAC monomer, while the higher value (49 mg/L) indicates the concentration at which micelles form, which can solubilize a greater amount of the surfactant within their hydrophobic cores. For practical applications in formulations, the CMC is often the more relevant parameter.

Experimental Protocols

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. The choice of method depends on the expected solubility of the substance.

- 1. Flask Method (for solubilities $> 10^{-2}$ g/L)
- Principle: A supersaturated solution of the substance in water is prepared and allowed to
 equilibrate. The concentration of the substance in the saturated aqueous solution is then
 determined analytically.
- Apparatus:



- Constant temperature water bath or shaker.
- Glass flasks with stoppers.
- Centrifuge (if necessary).
- Analytical instrumentation appropriate for quantifying STAC (e.g., HPLC, titration).

Procedure:

- Add an excess amount of STAC to a flask containing deionized water.
- Agitate the flask in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.
- After equilibration, cease agitation and allow the solution to stand for at least 24 hours at the same temperature to allow for the separation of undissolved material.
- If necessary, centrifuge the solution to aid in the separation of the solid phase.
- Carefully withdraw an aliquot of the clear supernatant.
- Determine the concentration of STAC in the aliquot using a validated analytical method.
- Repeat the determination until at least three consecutive measurements show no significant trend.
- 2. Column Elution Method (for solubilities $< 10^{-2}$ g/L)
- Principle: A column is packed with an inert support material coated with the test substance.
 Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured.
- Apparatus:
 - Jacketed glass column with a constant temperature water circulator.
 - Metering pump for precise flow control.



- Inert support material (e.g., glass beads, silica gel).
- Fraction collector.
- Analytical instrumentation.
- Procedure:
 - Coat the inert support material with an excess of STAC.
 - Pack the coated support material into the column.
 - Pump deionized water through the column at a low flow rate to ensure equilibrium is reached.
 - Collect fractions of the eluate.
 - Analyze the concentration of STAC in each fraction.
 - Continue until the concentration of STAC in the eluate is constant. The plateau concentration represents the water solubility.

Determination of Solubility in Organic Solvents

While a specific standardized guideline for surfactant solubility in organic solvents is not as universally cited as OECD 105 for water, a general and robust gravimetric method can be employed.

- Principle: A saturated solution of STAC in the chosen organic solvent is prepared by
 equilibration. A known volume of the saturated solution is then evaporated to dryness, and
 the mass of the remaining STAC is determined.
- Apparatus:
 - Constant temperature shaker or incubator.
 - Vials or flasks with solvent-resistant caps.
 - Syringe filters (if necessary).



- Analytical balance.
- Oven or vacuum desiccator.

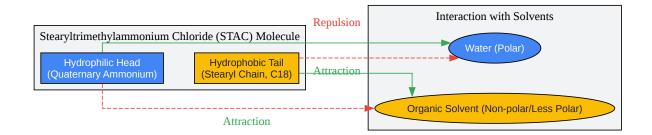
Procedure:

- Add an excess amount of STAC to a vial containing the organic solvent of interest (e.g., ethanol, acetone).
- Seal the vial and place it in a constant temperature shaker for an extended period (e.g.,
 48-72 hours) to ensure equilibrium.
- After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant. If necessary, use a syringe filter to remove any suspended particles.
- Transfer the aliquot to a pre-weighed container.
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of STAC.
- Once the solvent is completely removed, weigh the container with the dried STAC residue.
- The solubility can be calculated as grams of STAC per 100 mL or 100 g of the solvent.

Mandatory Visualization

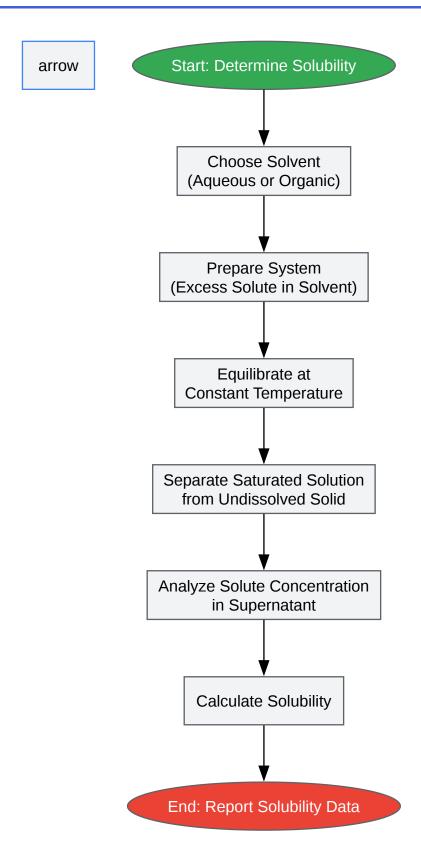
The following diagrams illustrate key concepts and workflows related to the solubility of **stearyltrimethylammonium** chloride.





Repulsion





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References

- 1. stearyl trimethyl ammoium chloride [chembk.com]
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